Subnanomolar Antagonism of α3β4 Nicotinic Acetylcholine Receptors
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exhibits exceptionally potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay [1]. This potency is approximately 4- to 7-fold higher than its activity at the α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) nAChR subtypes, and over 4-fold more potent than at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM) [2]. While direct head-to-head comparisons with the 5-chloro regioisomer are not available in the public domain, this differential subtype selectivity profile represents a key differentiator for research programs targeting α3β4 nAChR-mediated pathways, such as those involved in nicotine addiction and certain neuropsychiatric disorders.
| Evidence Dimension | nAChR antagonist potency (IC50, nM) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | Subtype selectivity baseline within same compound |
| Quantified Difference | 6.7-fold selectivity for α3β4 vs. α4β2; 8.3-fold vs. α4β4; 4.4-fold vs. α1β1γδ |
| Conditions | Human nAChR subtypes expressed in SH-SY5Y or TE671/RD cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
The subnanomolar potency and distinct subtype selectivity profile enable researchers to probe α3β4 nAChR function with high precision, minimizing confounding effects from off-target nAChR subtypes.
- [1] EcoDrugPlus Database, Compound ID 2126094: Antagonist activity at human alpha3beta4 nAChR receptor (IC50 = 1.8 nM). University of Helsinki. View Source
- [2] EcoDrugPlus Database, Compound ID 2126094: Antagonist activity at human alpha4beta2 (IC50 = 12 nM), alpha4beta4 (IC50 = 15 nM), and alpha1beta1gammadelta (IC50 = 7.9 nM) nAChR receptors. University of Helsinki. View Source
